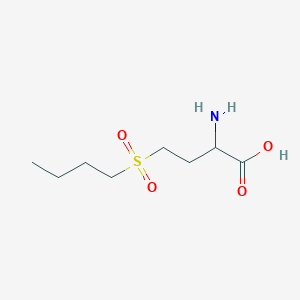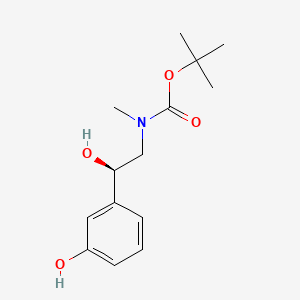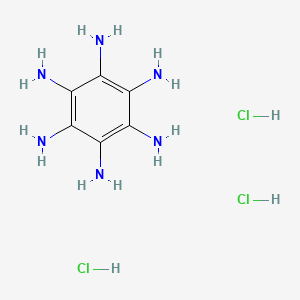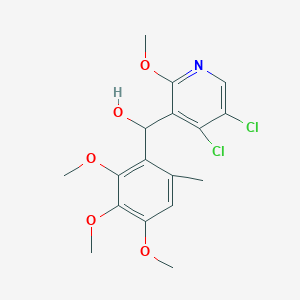
Intedanib-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Intedanib-d8 is a deuterated form of nintedanib, a small molecule tyrosine kinase inhibitor. Nintedanib is primarily used for the treatment of idiopathic pulmonary fibrosis, systemic sclerosis-associated interstitial lung disease, and non-small cell lung cancer . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of nintedanib due to its enhanced stability and reduced metabolic rate.
科学研究应用
Intedanib-d8 has a wide range of scientific research applications, including:
Chemistry: Used to study the metabolic pathways and stability of nintedanib.
Biology: Employed in research to understand the biological effects and interactions of nintedanib.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of nintedanib.
Industry: Applied in the development of new formulations and delivery systems for nintedanib.
作用机制
Target of Action
Intedanib-d8, also known as Nintedanib, is a triple angiokinase inhibitor . It primarily targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) . The RTK targets of this compound include platelet-derived growth factor receptor (PDGFR) α and β; fibroblast growth factor receptor (FGFR) 1, 2, and 3; vascular endothelial growth factor receptor (VEGFR) 1, 2, and 3; and FLT3 . The nRTK targets include Lck, Lyn, and Src . These targets play a crucial role in cell proliferation, migration, and transformation .
Mode of Action
This compound is a competitive inhibitor that interacts with its targets by binding to the adenosine triphosphate (ATP) binding pocket of inactive KIT D816V . This interaction blocks the downstream signaling cascades , thereby inhibiting the pathways involved in the pathogenesis of diseases such as idiopathic pulmonary fibrosis (IPF) and systemic sclerosis-associated interstitial lung disease .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to angiogenesis and fibrosis . By inhibiting the aforementioned RTKs and nRTKs, this compound disrupts the signaling pathways that regulate cell proliferation, migration, and transformation . This results in the inhibition of fibroblast proliferation and the transformation of fibroblasts to myofibroblasts .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the viability of certain cell types . For instance, it has been shown to selectively reduce the viability of iPSC-derived KIT D816V hematopoietic progenitor cells and mast cells in the nanomolar range . This leads to a decrease in cell proliferation and an increase in apoptosis of affected cells .
生化分析
Biochemical Properties
This compound, like its parent compound Nintedanib, competitively binds to the kinase domains of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit fibroblast proliferation, migration, and fibroblast-to-myofibroblast transformation .
Molecular Mechanism
The mechanism of action of this compound involves its binding to the kinase domains of VEGF, PDGF, and FGF . This binding inhibits these kinases, thereby exerting its effects at the molecular level. It also leads to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the drug has time-independent pharmacokinetic characteristics . The maximum plasma concentrations of this compound are reached approximately 2–4 hours after oral administration and thereafter decline at least bi-exponentially .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is metabolized primarily through hydrolytic ester cleavage, resulting in the formation of the free acid moiety that is subsequently glucuronidated and excreted in the feces . This process involves enzymes and cofactors, and it could also affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its biochemical properties and interactions with other biomolecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Intedanib-d8 involves the incorporation of deuterium atoms into the nintedanib molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. One common approach is the hydrogenation of nintedanib in the presence of deuterium gas, which replaces hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to achieve efficient deuterium incorporation. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Intedanib-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Substitution reactions can replace functional groups on the this compound molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides and sulfones, while reduction can produce amines .
相似化合物的比较
Similar Compounds
Pirfenidone: Another drug used for the treatment of idiopathic pulmonary fibrosis.
Ofev (nintedanib): The non-deuterated form of Intedanib-d8.
Esbriet (pirfenidone): Used for similar indications as nintedanib.
Uniqueness
This compound is unique due to its deuterium incorporation, which enhances its metabolic stability and reduces the rate of metabolic degradation. This makes it a valuable tool in pharmacokinetic studies and provides insights into the metabolic pathways of nintedanib .
属性
CAS 编号 |
1624587-87-6 |
|---|---|
分子式 |
C₃₁H₂₅D₈N₅O₄ |
分子量 |
547.67 |
同义词 |
(3Z)-2,3-Dihydro-3-[[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-H-Indole-6-carboxylic Acid Methyl Ester-d8; BIBF 1120-d8; Ofev-d8; Vargatef-d8; Nintedanib-d8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


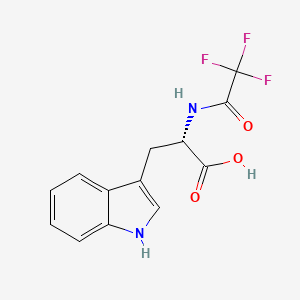
![ethyl 2-[(3-hydroxybenzoyl)amino]acetate](/img/structure/B1144784.png)
